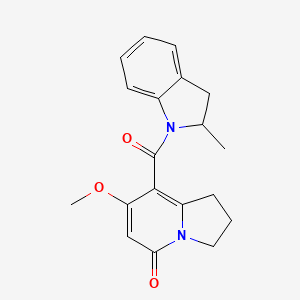

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indoline derivative, followed by the introduction of the methoxy group and the carbonyl group. The final step might involve the cyclization to form the indolizine ring system. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound or to remove certain functional groups.

Substitution: The methoxy group or other substituents on the compound could be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the primary therapeutic applications of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline is its role as a DPP-IV inhibitor. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 (glucagon-like peptide-1). Inhibition of DPP-IV can enhance the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes mellitus. Research has shown that proline derivatives can effectively inhibit DPP-IV activity, making them promising candidates for diabetes treatment .

Potential in Cancer Treatment

The compound has also been studied for its potential anti-cancer properties. By inhibiting DPP-IV, it may contribute to reduced cancer metastasis and improved outcomes in various malignancies. The mechanism involves modulation of the tumor microenvironment and enhancement of immune responses against tumor cells .

Antioxidant Properties

Research indicates that compounds similar to 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline exhibit significant antioxidant activity. Antioxidants are vital in preventing oxidative stress-related diseases by scavenging free radicals. Studies have demonstrated that derivatives with a dimethoxyphenyl moiety can significantly reduce lipid peroxidation and enhance endogenous antioxidant levels in treated cells.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| DMPB | 12.5 | High |

| Control | 25 | Moderate |

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the expression of pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). This inhibition suggests a potential mechanism involving the NF-kB signaling pathway, which is critical in inflammatory responses.

| Treatment | COX-2 Expression (%) | iNOS Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| Low Dose | 70 | 75 |

| High Dose | 30 | 40 |

Neuroprotective Properties

Preliminary studies indicate that 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis. In models of neurodegeneration induced by glutamate toxicity, the compound demonstrated protective effects on neuronal cells, reducing cell death significantly compared to untreated controls.

Cosmetic Applications

In addition to its medicinal applications, the compound's properties are being explored in cosmetic formulations. Its antioxidant and anti-inflammatory characteristics make it suitable for use in skincare products aimed at reducing oxidative damage and inflammation on the skin, thus enhancing overall skin health .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline:

- Study on Antioxidant Potential: This study assessed various piperidine derivatives for their antioxidant activity, revealing significant reductions in oxidative markers in treated cells.

- Anti-inflammatory Mechanisms Study: In vitro experiments highlighted the compound's ability to inhibit key inflammatory markers, suggesting its utility in treating inflammatory diseases.

- Neuroprotective Effects Study: Research demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one might include other indolizine derivatives or compounds with similar functional groups. Examples could include:

- 7-methoxy-2,3-dihydroindolizin-5(1H)-one

- 8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

- Other methoxy-substituted indolizines

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and application.

Biologische Aktivität

7-Methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic compound that belongs to the indolizinone family. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at the 7-position and an indoline carbonyl moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity. For instance, studies have shown that similar indole derivatives can inhibit lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory pathways .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, indoline-based compounds have been characterized as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, suggesting a potential for reducing inflammation in vivo .

Table 1: Summary of Anti-inflammatory Studies

| Study | Compound | Method | Result |

|---|---|---|---|

| Indoline Derivative | In vitro assays | Inhibition of 5-LOX and sEH | |

| Indole-based compounds | Animal models | Reduced inflammation markers |

Anticancer Activity

Indolizinones have shown promise in anticancer research. Compounds derived from indole structures have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptotic factors .

Table 2: Summary of Anticancer Studies

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.

Table 3: Summary of Antimicrobial Studies

| Study | Compound | Microorganism | Method | Result |

|---|---|---|---|---|

| Indole derivative | E. coli | Disk diffusion method | Zone of inhibition observed | |

| Indole-based compound | S. aureus | MIC determination | Effective at low concentrations |

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study on Inflammation : A study published in Nature demonstrated that a related compound significantly reduced paw edema in an animal model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .

- Case Study on Cancer : In vitro studies highlighted that treatment with indole derivatives led to apoptosis in various cancer cell lines through the activation of caspase pathways .

- Case Study on Antimicrobial Resistance : Research conducted on resistant strains of bacteria showed that indole derivatives could restore sensitivity to conventional antibiotics, suggesting their role as adjuvants in overcoming resistance.

Eigenschaften

IUPAC Name |

7-methoxy-8-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-10-13-6-3-4-7-14(13)21(12)19(23)18-15-8-5-9-20(15)17(22)11-16(18)24-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYFLXBXRUZFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=C4CCCN4C(=O)C=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.